molecular formula C18H28O3 B100292 4-(Undecyloxy)benzoic acid CAS No. 15872-44-3

4-(Undecyloxy)benzoic acid

Cat. No.: B100292
CAS No.: 15872-44-3
M. Wt: 292.4 g/mol
InChI Key: NEJZHJHZOUISSH-UHFFFAOYSA-N
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Description

4-(Undecyloxy)benzoic acid is an organic compound with the chemical formula CH₃(CH₂)₁₀OC₆H₄CO₂H. It is a member of the benzoic acid family, characterized by the presence of an undecyloxy group attached to the benzene ring. This compound is known for its liquid crystalline properties, making it significant in the field of materials science .

Mechanism of Action

Biochemical Pathways

It is known that benzoic acid derivatives can be involved in various biochemical processes . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Undecyloxy)benzoic acid can be synthesized through the esterification of benzoic acid with undecanol. The reaction typically involves the following steps:

    Mixing: Benzoic acid and undecanol are mixed in a specific molar ratio.

    Catalysis: An acid catalyst, such as sulfuric acid, is added to facilitate the esterification reaction.

    Heating: The mixture is heated under reflux conditions to promote the reaction.

    Purification: The product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Undecyloxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Undecyloxy)benzoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Undecyloxy)benzoic acid is unique due to its specific chain length, which imparts distinct liquid crystalline properties. Compared to its shorter or longer chain analogs, it exhibits a unique balance of hydrophobicity and flexibility, making it suitable for specific applications in materials science .

Properties

IUPAC Name

4-undecoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-15-21-17-13-11-16(12-14-17)18(19)20/h11-14H,2-10,15H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJZHJHZOUISSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333908
Record name 4-Undecyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15872-44-3
Record name 4-(Undecyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15872-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Undecyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the incorporation of UDBA into a polymer matrix affect its liquid crystal properties?

A1: Research shows that dispersing UDBA within a poly(methyl methacrylate) (PMMA) matrix, using a combination of solvent and thermal-induced phase separation, impacts its thermal behavior. Specifically, the isotropic liquid-nematic transition temperature (TIN) of UDBA decreases by approximately 2.8–5.6°C compared to pure UDBA. [] This shift in TIN is attributed to the confinement and interaction of UDBA within the PMMA matrix. Furthermore, the morphology of UDBA changes significantly within the PMMA matrix, forming distinct structures like bipolar droplets and Maltese-type crosses, as observed through polarizing optical microscopy. []

Q2: Can hydrogen bonding influence the liquid crystal properties of UDBA?

A2: Yes, studies indicate that forming an intermolecular hydrogen bond between UDBA and cholesteryl acetate (CHA) significantly alters its liquid crystal behavior. [] This hydrogen bonding leads to a wider thermal range for the mesogenic phases of the resulting mixture compared to pure UDBA or CHA. Additionally, the enthalpy values for all phases decrease in the UDBA-CHA mixture. [] This highlights the role of intermolecular interactions in tuning the properties of liquid crystal systems.

Q3: What are the analytical techniques commonly employed to characterize UDBA and its mixtures?

A3: Several analytical methods are crucial for studying UDBA and its blends. Differential Scanning Calorimetry (DSC) is essential for analyzing thermal transitions, such as determining phase transition temperatures and enthalpy changes. [, ] Polarizing Optical Microscopy (POM) provides visual insights into the morphology and textures of liquid crystal phases, enabling the identification of characteristic structures like droplets and Maltese crosses. [] Additionally, Fourier Transform Infrared (FTIR) spectroscopy is valuable for investigating intermolecular interactions, such as confirming the formation of hydrogen bonds between UDBA and other molecules. [] These techniques, combined, offer a comprehensive understanding of the properties and behavior of UDBA in various systems.

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